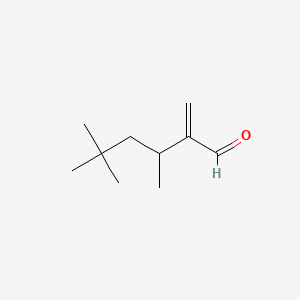

2-Methylene-3,5,5-trimethylhexanal

Description

2-Methylene-3,5,5-trimethylhexanal (CAS 22414-70-6) is a branched-chain aldehyde with the molecular formula C₁₀H₁₈O. Its structure features a hexanal backbone modified by a methylene (=CH₂) group at position 2 and three methyl (-CH₃) groups at positions 3, 5, and 4. This aldehyde’s unique steric and electronic profile arises from the combination of unsaturated (methylene) and bulky alkyl substituents, which influence its reactivity and physicochemical properties .

Properties

CAS No. |

22414-70-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,5,5-trimethyl-2-methylidenehexanal |

InChI |

InChI=1S/C10H18O/c1-8(9(2)7-11)6-10(3,4)5/h7-8H,2,6H2,1,3-5H3 |

InChI Key |

WKYDOWGZVLXESO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(=C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-methylene-3,5,5-trimethylhexanal and are analyzed based on molecular features, reactivity, and inferred properties:

4-Hydroxyhexanal (CAS 109710-36-3)

- Molecular Formula : C₆H₁₂O₂

- Molar Mass : 116.16 g/mol

- Key Differences: Contains a hydroxyl (-OH) group at position 4 instead of methylene/trimethyl groups. Smaller molecular size (C₆ vs. C₁₀ backbone) and higher polarity due to the -OH group, likely enhancing solubility in polar solvents.

- Applications : Hydroxy aldehydes are common intermediates in carbohydrate chemistry and flavor/fragrance industries .

3-Hexanone, 2,2,5,5-tetramethyl (CAS 868-91-7)

- Molecular Formula : C₁₀H₂₀O

- Molar Mass : 156.27 g/mol

- Key Differences :

- Ketone functional group (C=O) instead of an aldehyde.

- Fully saturated branched structure with four methyl groups, leading to lower reactivity toward oxidation or polymerization.

- Higher molar mass (156.27 vs. 154.25 g/mol) due to additional hydrogen atoms.

- Applications : Branched ketones are often used in solvents, plasticizers, or synthetic lubricants due to their stability .

1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one (CAS 84604-56-8)

- Molecular Formula : C₁₁H₁₈O

- Molar Mass : 166.26 g/mol

- Key Differences: Cyclohexenyl ring fused with a ketone group, introducing rigidity and conjugated π-electrons. Larger molecular size (C₁₁ vs. Likely exhibits higher thermal stability and distinct spectroscopic properties (e.g., UV absorption) compared to linear aldehydes.

- Applications : Cyclic ketones are prevalent in fragrances, agrochemicals, and drug synthesis .

Reactivity and Functional Group Analysis

- Aldehydes vs. Ketones: this compound’s aldehyde group is more electrophilic than ketones, making it prone to oxidation (forming carboxylic acids) or nucleophilic additions (e.g., Grignard reactions) . In contrast, 3-Hexanone, 2,2,5,5-tetramethyl and the cyclohexenyl ethanone exhibit lower reactivity due to ketone stability and steric protection .

- Conjugation and Stability: The cyclohexenyl ethanone’s conjugated system may enhance UV stability or photochemical reactivity compared to non-conjugated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.